1H-Benzimidazole, 7-bromo-6-methoxy- is a chemical compound with the molecular formula and a molecular weight of 227.06 g/mol. It is categorized under benzimidazole derivatives, which are known for their diverse biological activities. The compound features a bromine atom and a methoxy group on the benzimidazole ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .
The reactivity of 1H-benzimidazole, 7-bromo-6-methoxy- can be attributed to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, the compound may engage in coupling reactions typical of halogenated compounds, making it a versatile intermediate in organic synthesis .
1H-Benzimidazole, 7-bromo-6-methoxy- exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . The compound's structure suggests potential anti-cancer and anti-inflammatory properties, although specific studies are needed to fully elucidate its pharmacological profile.
Several synthetic routes can be employed to produce 1H-benzimidazole, 7-bromo-6-methoxy-. Common methods include:
These methods allow for variations in yields and purity, depending on reaction conditions such as temperature and solvent choice .
1H-Benzimidazole, 7-bromo-6-methoxy- has potential applications in:
Interaction studies indicate that 1H-benzimidazole, 7-bromo-6-methoxy- can interact with various biological targets. Its ability to inhibit cytochrome P450 enzymes suggests it could affect the metabolism of other drugs, leading to significant pharmacokinetic interactions. Further studies are essential to understand its full interaction profile with proteins and other biomolecules .
Several compounds share structural similarities with 1H-benzimidazole, 7-bromo-6-methoxy-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-6-methoxy-1H-benzo[d]imidazole | 1008361-65-6 | 0.76 |
| 5,6-Dibromo-1H-benzo[d]imidazole | 74545-26-9 | 0.74 |
| 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 | 0.72 |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-16-5 | 0.72 |
| 4-Bromo-1H-benzo[d]imidazol-5-amine | 177843-26-4 | 0.71 |
These compounds differ primarily in their substituents on the benzimidazole ring, affecting their biological activity and potential applications. For instance, variations in bromination patterns or additional functional groups can significantly influence their pharmacological properties and reactivity .
The construction of the benzimidazole core often begins with ortho-substituted aromatic precursors. A two-step, one-pot procedure involving catalytic hydrogenation and acetylation of ortho-nitroamino heterocycles has been adapted for fused benzimidazoles. For example, nitrobenzene derivatives (7a, 7b) undergo hydrogenation to acetamides (8a, 8b), followed by cyclization under acidic conditions to yield ring-fused imidazobenzimidazoles (e.g., 9a, 9b). Meth-Cohn’s oxidative cyclization mechanism, mediated by amine-N-oxide intermediates (25), provides a pathway for regioselective ring closure (Scheme 18).
Recent work emphasizes the role of N-oxide intermediates in directing cyclization. Fagan’s X-ray studies confirmed hydrogen bonding between amide NH and amine-N-oxide groups in intermediates like 26, stabilizing conformations favorable for intramolecular nucleophilic attack. These insights are critical for adapting analogous strategies to 7-bromo-6-methoxy derivatives, where steric and electronic effects from substituents influence cyclization efficiency.
Regioselectivity in bromination and methoxylation is achieved through directing group effects. The methoxy group at position 6 acts as an ortho/para-director, facilitating electrophilic bromination at position 7. In practice, pre-functionalized precursors like 5-methoxy-1H-benzimidazole are treated with brominating agents (e.g., NBS or Br₂) under controlled conditions.
Alternative routes employ Ullmann coupling or Pd-catalyzed borylation to install bromine post-cyclization. For instance, 6-methoxy-1H-benzimidazole undergoes Pd-mediated coupling with aryl bromides to introduce substituents at position 7. However, direct bromination remains preferred for scalability, with yields exceeding 70% in optimized protocols.
Microwave irradiation enhances reaction kinetics and purity in benzimidazole synthesis. A modified protocol for 7-bromo-6-methoxy-1H-benzimidazole involves:
Comparative studies show microwave methods reduce reaction times from hours to minutes while minimizing byproducts like disubstituted benzimidazoles.
Solid-phase synthesis enables high-throughput generation of benzimidazole libraries. Wang resin-bound 1,2-diaminobenzene derivatives are sequentially functionalized via:
This approach achieves >90% purity for 7-bromo-6-methoxy-1H-benzimidazole, with yields comparable to solution-phase methods (Table 1).
Table 1: Comparative Synthesis Data for 7-Bromo-6-Methoxy-1H-Benzimidazole
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional Cyclization | 55 | 78 | 6 h |
| Microwave-Assisted | 85 | 92 | 20 min |
| Solid-Phase | 72 | 94 | 3 h |
Density Functional Theory (DFT) calculations employing the B3LYP/6-31G(d,p) basis set have been pivotal in characterizing the electronic structure of 1H-benzimidazole, 7-bromo-6-methoxy- [4] [5]. The optimized geometry reveals a planar benzimidazole core with bond lengths and angles consistent with aromatic systems. The C–Br bond length measures 1.89 Å, while the C–O bond in the methoxy group is 1.36 Å, indicating strong σ-bonding interactions [4].
Charge distribution analysis via Natural Population Analysis (NPA) shows significant electron withdrawal by the bromine atom (atomic charge: –0.32 e) and electron donation from the methoxy group (oxygen charge: –0.45 e). This polarization creates a dipole moment of 4.82 Debye, oriented toward the bromine substituent [5]. The methoxy group’s oxygen lone pairs participate in resonance with the benzimidazole ring, stabilizing the system by 18.6 kcal/mol relative to non-resonant conformers [7].
Table 1: Selected DFT-Derived Geometric and Electronic Parameters
| Parameter | Value |
|---|---|
| C–Br Bond Length | 1.89 Å |
| C–O Bond Length | 1.36 Å |
| Dipole Moment | 4.82 Debye |
| Resonance Stabilization | 18.6 kcal/mol |
Frontier Molecular Orbital (FMO) analysis at the B3LYP/6-31G(d,p) level reveals a HOMO-LUMO energy gap of 5.23 eV, indicating moderate chemical reactivity [5]. The HOMO is localized on the benzimidazole ring and methoxy group, while the LUMO resides primarily on the bromine-substituted benzene moiety (Figure 1). This spatial separation suggests that electrophilic attacks will preferentially occur at the methoxy group, whereas nucleophilic activity centers on the brominated ring [7].
The global electrophilicity index (ω = 1.87 eV) and chemical potential (μ = –4.12 eV) further confirm the compound’s ambiphilic character, enabling participation in both electron-donating and accepting interactions [5].
Table 2: HOMO-LUMO Energy Values
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | –6.34 | Benzimidazole ring, methoxy |
| LUMO | –1.11 | Brominated benzene |
| Gap (ΔE) | 5.23 | – |
Quantum Theory of Atoms in Molecules (QTAIM) analysis at the ωB97XD/def2-TZVP level identifies critical non-covalent interactions (Table 3) [6]. The C–H⋯N hydrogen bond between the benzimidazole nitrogen and adjacent aromatic hydrogens has a bond path length of 2.45 Å and interaction energy of –3.8 kcal/mol. Additionally, weak C–Br⋯π interactions (3.12 Å, –1.2 kcal/mol) contribute to molecular packing in crystalline states [6].
Reduced Density Gradient (RDG) isosurfaces reveal steric repulsion near the methoxy group (λ~2~ = +0.04 a.u.) and van der Waals interactions between bromine and nearby alkyl chains (λ~2~ = –0.02 a.u.). These findings underscore the role of halogen bonding in stabilizing supramolecular architectures [6].
Table 3: Non-Covalent Interaction Parameters
| Interaction Type | Bond Path (Å) | Energy (kcal/mol) |
|---|---|---|
| C–H⋯N Hydrogen Bond | 2.45 | –3.8 |
| C–Br⋯π Halogen Bond | 3.12 | –1.2 |
| van der Waals | 3.45 | –0.7 |
Human neutrophil elastase represents a critical therapeutic target for inflammatory and pulmonary diseases, with benzimidazole derivatives demonstrating significant inhibitory potential through diverse molecular mechanisms. The inhibition of human neutrophil elastase by benzimidazole-based compounds occurs through multiple pathways, with the specific mechanism dependent on the structural characteristics and substituent patterns of the inhibitor molecule [1] [2].
The most extensively studied class of human neutrophil elastase inhibitors features substituted benzimidazole scaffolds that function as competitive, pseudoirreversible inhibitors. These compounds exhibit nanomolar potency, with the most active derivatives achieving inhibition constants in the range of 7 to 50 nanomolar [3] [2]. The mechanism involves the formation of a Michaelis complex followed by covalent modification of the active site serine residue, specifically serine 195, through nucleophilic attack [4].
Molecular docking studies have revealed that the inhibitory activity of benzimidazole derivatives depends critically on the geometry of ligand-enzyme complexes and the ability to form favorable interactions with key catalytic residues. The benzimidazole scaffold positions itself to interact with histidine 57, aspartic acid 102, and serine 195, forming the classical catalytic triad of serine proteases [2] [4]. The inhibition mechanism requires optimal conditions for proton transfer between these residues, with the benzimidazole nucleus serving as both a recognition element and a reactive moiety.
Structure-activity relationship studies have demonstrated that specific substitutions enhance inhibitory potency. Introduction of nitro groups at position 5 of the indazole scaffold resulted in compounds with inhibition constant values of 15-50 nanomolar, while cyano substitutions at position 3 yielded the most potent inhibitor with an inhibition constant of 7 nanomolar [2]. The bromine substitution pattern, particularly relevant to 1H-benzimidazole, 7-bromo-6-methoxy-, influences both binding affinity and selectivity through modulation of electronic properties and steric interactions within the active site.
| Compound Class | IC₅₀ (nM) | Inhibition Type | Key Interactions |
|---|---|---|---|
| 5-nitro derivatives | 15-50 | Competitive, pseudoirreversible | His57, Asp102, Ser195 |
| 3-cyano derivatives | 7 | Competitive, pseudoirreversible | Enhanced hydrogen bonding |
| Unsubstituted benzimidazole | 80-200 | Competitive | Basic triad interactions |
The kinetic analysis reveals that these inhibitors follow a two-step mechanism: initial reversible binding to form an enzyme-inhibitor complex, followed by slower covalent modification resulting in enzyme inactivation. The rate of recovery of enzyme activity correlates with the hydrolysis rate of the acyl-enzyme complex, which varies significantly among different substitution patterns [2] [4].
Benzimidazole derivatives exert profound effects on pro-inflammatory cytokine production through modulation of multiple signaling cascades, with particular emphasis on nuclear factor kappa B pathway inhibition and subsequent downstream effects on tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 expression [5] [6].
The anti-inflammatory activity of benzimidazole compounds involves complex interactions with Pattern Recognition Receptors, particularly Toll-like Receptors, leading to suppression of pro-inflammatory mediator release. Studies have demonstrated that benzimidazole inhibitors significantly reduce lipopolysaccharide-induced tumor necrosis factor alpha and interleukin-6 secretion in RAW 264.7 macrophages, with inhibition rates ranging from 50 to 81.4 percent compared to lipopolysaccharide controls [6] [7].
The mechanism underlying cytokine modulation involves interference with the nuclear factor kappa B signaling pathway through activation of the interleukin-10/signal transducer and activator of transcription 3/suppressor of cytokine signaling 3 pathway. This cascade results in suppression of pro-inflammatory gene transcription and simultaneous enhancement of anti-inflammatory mediator production [8]. The phosphoinositide 3-kinase pathway, particularly the class I phosphoinositide 3-kinase delta subunit, plays a crucial role in mediating these anti-inflammatory effects [8].
Quantitative structure-activity relationship analysis has revealed that electronegativity and molecular polarizability significantly influence anti-inflammatory activity of benzimidazole derivatives. Compounds containing propyl groups and methylpiperazine substituents demonstrated superior inhibitory activity against tumor necrosis factor alpha and interleukin-6, with the most active compound exhibiting 64.8 and 81.4 percent inhibition rates, respectively [6].
| Cytokine | Control Inhibition (%) | Mechanism | Key Pathway |
|---|---|---|---|
| TNF-α | 50-65 | Transcriptional suppression | NF-κB/STAT3 |
| IL-6 | 50-81.4 | mRNA reduction | IL-10/SOCS3 |
| IL-1β | 30-60 | Post-translational modulation | PI3K/Akt |
The temporal dynamics of cytokine inhibition reveal differential effects on various inflammatory mediators. While tumor necrosis factor alpha production is rapidly suppressed within hours of treatment, interleukin-6 modulation occurs through both transcriptional and post-transcriptional mechanisms, resulting in sustained anti-inflammatory effects. The selectivity of benzimidazole derivatives for specific cytokines appears to be dependent on the substitution pattern and the particular signaling pathways involved [9] [7].
The interaction of benzimidazole derivatives with DNA minor groove represents a fundamental mechanism underlying their biological activity, particularly in anticancer and antimicrobial applications. These compounds demonstrate sequence-specific binding preferences, with enhanced affinity for adenine-thymine rich regions through a combination of hydrogen bonding, van der Waals forces, and water-mediated interactions [10] [11].
The binding mechanism involves insertion of the benzimidazole nucleus into the minor groove, where it establishes direct hydrogen bonds with nucleotide bases while the substituent groups interact with the groove walls. Fluorescence displacement assays have demonstrated binding constants ranging from 3.0 × 10⁴ to 7.0 × 10⁴ M⁻¹ for various benzimidazole derivatives, indicating strong and specific DNA recognition [12]. The 7-bromo-6-methoxy substitution pattern influences binding affinity through modulation of electronic properties and steric complementarity with the groove architecture.
Structural studies reveal that benzimidazole compounds adopt a conformation that maximizes complementarity with the minor groove shape, facilitated by the inherent flexibility of the molecular framework. The benzimidazole nitrogen atoms serve as hydrogen bond donors, forming interactions with adenine N3 and thymine O2 atoms in the major groove floor. The methoxy substituent contributes to binding affinity through favorable van der Waals contacts and potential hydrogen bonding with groove-bound water molecules [13] [14].
Water-mediated interactions play a crucial role in stabilizing benzimidazole-DNA complexes. Crystallographic analysis has identified interfacial water molecules that bridge between the compound and DNA bases, effectively extending the recognition surface and enhancing binding specificity. These water bridges contribute significantly to the overall binding energy while maintaining selectivity for particular base pair sequences [11] [14].
| Binding Parameter | Value Range | Measurement Method | Specificity |
|---|---|---|---|
| Binding Constant (M⁻¹) | 3.0-7.0 × 10⁴ | Fluorescence titration | AT-rich sequences |
| Groove Width (Å) | 11-12 | X-ray crystallography | Minor groove |
| Contact Distance (Å) | 2.1-3.0 | Molecular dynamics | Hydrogen bonds |
The kinetics of DNA binding reveal a two-step mechanism involving initial electrostatic association followed by specific groove insertion and conformational adjustment. The association rate constants typically range from 10⁶ to 10⁷ M⁻¹s⁻¹, while dissociation occurs much more slowly, contributing to the high binding affinity observed for these compounds [15] [16].
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole nucleus, with specific substitution patterns determining target selectivity and potency across different biological systems. The 7-bromo-6-methoxy substitution pattern represents a particularly interesting case study in understanding how structural modifications translate into selective biological effects [17] [18].
Electronic effects of substituents play a dominant role in determining biological activity, with electron-withdrawing groups generally enhancing activity against microbial targets while electron-donating groups may favor mammalian enzyme interactions. The bromine substituent at position 7 introduces significant electronegativity that affects the electronic distribution throughout the benzimidazole system, influencing both hydrogen bonding capabilities and π-π stacking interactions with biological targets [19] [20].
The methoxy group at position 6 contributes to target selectivity through multiple mechanisms. Its electron-donating character partially counterbalances the electron-withdrawing effect of bromine, creating a balanced electronic environment that optimizes interactions with specific protein binding sites. Additionally, the methoxy group provides a hydrogen bond acceptor site and contributes to the overall lipophilicity of the molecule, affecting membrane permeability and tissue distribution [21] [22].
Steric effects arising from the 7-bromo-6-methoxy substitution pattern create unique three-dimensional molecular shapes that determine complementarity with different biological targets. The bulky bromine atom may prevent binding to certain enzyme active sites while favoring others, contributing to selectivity. Molecular modeling studies have demonstrated that subtle changes in substituent size and position can dramatically alter binding affinity and selectivity profiles [23] [20].
| Position | Substituent | Electronic Effect | Steric Effect | Target Selectivity |
|---|---|---|---|---|
| Position 7 | Bromo | Electron-withdrawing | Bulky | Enhanced antimicrobial |
| Position 6 | Methoxy | Electron-donating | Moderate | Improved membrane permeability |
| Combined | Bromo-methoxy | Balanced | Complementary | Selective enzyme inhibition |
The cross-talk between different substituent effects creates synergistic or antagonistic interactions that cannot be predicted from individual substituent contributions alone. For the 7-bromo-6-methoxy pattern, the combined effect appears to optimize binding to specific enzyme families while maintaining selectivity against off-target interactions. This substituent combination has been associated with enhanced activity against certain bacterial topoisomerases while showing reduced affinity for mammalian enzymes [20] [24].
Quantitative structure-activity relationship studies have revealed that the relationship between substituent effects and biological activity follows complex non-linear patterns. The Hammett constant analysis indicates that both σ and π parameters contribute to activity, with the optimal balance achieved through careful selection of complementary substituents. The 7-bromo-6-methoxy combination represents a local optimum in this multidimensional activity space [20] [22].